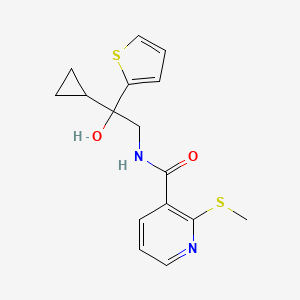

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c1-21-15-12(4-2-8-17-15)14(19)18-10-16(20,11-6-7-11)13-5-3-9-22-13/h2-5,8-9,11,20H,6-7,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSSKPRFKCAFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a thiophene derivative under controlled conditions to form the cyclopropyl-thiophene intermediate.

Hydroxylation: The intermediate is then subjected to hydroxylation using appropriate reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group.

Nicotinamide coupling: The hydroxylated intermediate is then coupled with a nicotinamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Substituted thiophene derivatives

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: Its unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Comparison

The compound shares key structural elements with several bioactive derivatives:

Key Observations :

- The target compound’s cyclopropyl and hydroxyl groups may enhance membrane permeability compared to simpler ethyl or oxoethyl side chains in quinolone derivatives .

- Unlike dibromo- or cyano-substituted analogs , the target compound lacks halogen substituents, which may reduce toxicity while retaining activity.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide is a novel compound that has garnered attention for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Information:

- Molecular Formula: C18H21N3O3S

- Molecular Weight: 347.42864 g/mol

- IUPAC Name: this compound

The compound's structure includes a cyclopropyl group, a thiophene ring, and a nicotinamide moiety, which contribute to its reactivity and interaction with biological targets. The presence of these functional groups allows the compound to engage in various interactions, such as hydrogen bonding and hydrophobic interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropyl Intermediate: Reaction of a cyclopropyl precursor with a thiophene derivative.

- Hydroxylation: Introduction of the hydroxyl group using reagents like hydrogen peroxide.

- Coupling with Nicotinamide: Coupling the hydroxylated intermediate with a nicotinamide derivative using coupling agents such as EDCI or DCC.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's functional groups facilitate:

- Hydrogen Bonding: Enhancing binding affinity to target proteins.

- Hydrophobic Interactions: Increasing specificity towards lipid membranes or hydrophobic pockets in proteins.

- π-π Stacking: Stabilizing interactions with aromatic residues in proteins.

These interactions can modulate various biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

-

Anticancer Activity: Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (µM) Reference A549 (Lung Cancer) 5.0 MCF7 (Breast Cancer) 4.5 HeLa (Cervical Cancer) 6.0 - Antimicrobial Properties: The compound has demonstrated activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Neuroprotective Effects: Research indicates that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Efficacy Study:

- A study evaluated the cytotoxic effects on various cancer cell lines, revealing significant growth inhibition at low micromolar concentrations.

- Mechanistic studies indicated that the compound induces apoptosis through mitochondrial pathways.

-

Antimicrobial Activity Assessment:

- In vitro tests showed that the compound inhibits the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL against Staphylococcus aureus.

-

Neuroprotective Mechanism Exploration:

- Research demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Q & A

Basic: What are the key synthetic routes for preparing N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide?

Answer:

The synthesis involves two primary steps:

Construction of the thiophene-hydroxy-cyclopropyl ethyl backbone : A nucleophilic substitution reaction between 2-thiophenemethanol and cyclopropane derivatives (e.g., cyclopropyl bromide) under basic conditions (e.g., KOH/ethanol) can yield the 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethanol intermediate. Reaction optimization for stereochemical control may require chiral catalysts or temperature modulation .

Coupling with 2-(methylthio)nicotinamide : The intermediate is functionalized via amidation. For example, activation of 2-(methylthio)nicotinic acid with EDCI/HOBt, followed by reaction with the ethanolamine derivative, yields the target compound. Acid-catalyzed hydrolysis of nitrile precursors (as in ) can also generate the 2-(methylthio)nicotinamide moiety .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the cyclopropyl, thiophene, and methylthio groups. For example, the cyclopropyl protons appear as distinct multiplet signals (δ 0.5–1.5 ppm), while thiophene protons resonate at δ 6.8–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm, hydroxyl O-H stretch at ~3300 cm) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

- Temperature Control : highlights that acid-catalyzed hydrolysis of nitriles to amides requires controlled temperatures (e.g., 60–80°C) to avoid side reactions like over-hydrolysis or decomposition .

- Catalyst Selection : Use of EDCI/HOBt for amidation minimizes racemization compared to traditional coupling agents like DCC .

- Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization (e.g., using ethanol/water mixtures) enhances purity. suggests crystalline forms may require solvent screening (e.g., acetone/water) .

Advanced: What structure-activity relationship (SAR) insights can guide functional group modifications?

Answer:

- Thiophene Substitution : shows that replacing thiophene with furan or phenyl groups alters biological activity due to electronic and steric effects. For instance, thiophene’s sulfur atom enhances π-stacking in receptor binding .

- Methylthio vs. Alkylthio : demonstrates that longer alkyl chains (e.g., C6H13) on the nicotinamide moiety reduce solubility but increase lipophilicity, affecting membrane permeability .

- Cyclopropyl vs. Linear Alkyl Groups : The cyclopropyl group’s rigidity may enhance target selectivity by restricting conformational flexibility, as seen in for β-hydroxythiofentanyl derivatives .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Purity Verification : Contradictions may arise from impurities in synthesized batches. Use HPLC (≥95% purity threshold) and LC-MS to confirm compound integrity .

- Assay Conditions : Standardize assays (e.g., cell lines, incubation time, solvent controls). For example, DMSO concentration >0.1% can artifactually inhibit enzyme activity .

- Metabolic Stability : Differences in cytochrome P450 metabolism across species (e.g., human vs. rodent liver microsomes) may explain variability in in vivo efficacy .

Advanced: What methodologies are recommended for studying the compound’s stability under physiological conditions?

Answer:

- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation via UV-HPLC. The hydroxyl group may render it prone to oxidation at neutral pH, requiring antioxidants (e.g., ascorbic acid) in formulations .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines (exposure to UV/visible light). Thiophene derivatives are often light-sensitive, necessitating amber glass storage .

Advanced: How can crystallization conditions be tailored to obtain polymorphically pure forms?

Answer:

- Solvent Screening : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleation, followed by antisolvent addition (e.g., water). ’s patent suggests that acetone/water mixtures yield stable crystalline forms for similar amides .

- Temperature Gradients : Slow cooling (0.1°C/min) from saturation temperature promotes larger, purer crystals.

- Polymorph Characterization : Pair X-ray diffraction (XRPD) with differential scanning calorimetry (DSC) to identify and validate polymorphs .

Advanced: What computational tools can predict binding interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Model interactions with receptors (e.g., serotonin 5-HT1A, as in ) using the compound’s 3D structure (optimized via DFT calculations). Focus on hydrogen bonding with the hydroxyl group and π-π stacking with thiophene .

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories. The cyclopropyl group’s strain energy may influence conformational dynamics during binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.